N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at the 2-position and a 4-(N,N-dimethylsulfamoyl)benzamide moiety at the 3-position. The dimethylsulfamoyl group is notable for its electron-withdrawing and hydrogen-bonding capabilities, which may influence biological activity or crystallization behavior . Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement and software suites like WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S2/c1-24(2)31(28,29)16-8-6-13(7-9-16)20(26)22-19-17-11-30(27)12-18(17)23-25(19)15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANNNPOCMKPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. This class of compounds is recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound suggest potential therapeutic applications that warrant further investigation.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core, which is linked to a benzamide moiety with a dimethylsulfamoyl substituent. The presence of the chlorophenyl group enhances its biological activity by potentially facilitating interactions with various biological targets.
| Structural Component | Description |
|---|---|
| Thieno[3,4-c]pyrazole | Core structure known for diverse biological activities |
| Chlorophenyl Group | Enhances interaction with biological targets |
| Dimethylsulfamoyl | May contribute to solubility and bioavailability |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Achieved through substitution reactions with chlorinated aromatic compounds.
- Oxidation and Functionalization : Using oxidizing agents to modify the pyrazole ring and introducing the dimethylsulfamoyl group.
Biological Activity
Research indicates that thieno[3,4-c]pyrazoles exhibit significant biological activities:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds from this class have been tested against various cancer cell lines, demonstrating effective cytotoxicity.
- Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antioxidant Properties : Studies have reported that certain thieno[2,3-c]pyrazole compounds can act as antioxidants, protecting cells from oxidative stress.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of related thieno[3,4-c]pyrazoles, specific derivatives were tested against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The results indicated that some compounds exhibited IC50 values as low as 6.2 µM against HCT-116 cells and 27.3 µM against T47D cells, highlighting their potential as anticancer agents .
Table: Biological Activity Overview
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit promising anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines. A study demonstrated that related compounds were able to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating moderate potency against these cancers . The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazoles are also recognized for their anti-inflammatory properties. The presence of the chlorophenyl group in N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide suggests potential interactions with inflammatory mediators. Studies have shown that similar compounds can reduce inflammation markers in vitro and in vivo models, indicating their potential as therapeutic agents in inflammatory diseases.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH to ensure high yields. Techniques like chromatography are often employed for purification purposes. Structural confirmation can be achieved through methods such as X-ray crystallography and NMR spectroscopy, which help elucidate the arrangement of atoms within the molecule.
Case Studies and Research Findings
- Anticancer Activity : A case study involving a series of thieno[3,4-c]pyrazole derivatives highlighted their selective cytotoxicity towards cancer cells while sparing normal cells. The study identified several derivatives with enhanced activity compared to standard chemotherapeutics .
- Inflammatory Disease Models : In animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in swelling and pain markers, suggesting their potential utility in treating conditions like arthritis and other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzamide-substituted thienopyrazoles.
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- 5-Oxido Group: Unique to the target compound, this group increases polarity, likely improving aqueous solubility relative to non-oxidized analogs like the trifluoromethyl derivative .
Physicochemical and Computational Analysis
- Solubility : The 5-oxido and dimethylsulfamoyl groups in the target compound suggest higher solubility in polar solvents (e.g., DMSO) compared to brominated or trifluoromethylated analogs.
- For instance, the sulfamoyl group may delocalize electron density into the benzamide ring, stabilizing the molecule.
- Crystallography : SHELXL refinements of the target compound would likely reveal tighter molecular packing due to hydrogen bonding from the sulfamoyl group, contrasting with the less polar bromo analog .
Research Findings and Implications
Crystallographic and Computational Studies
- SHELX Refinement : The target compound’s structure would require high-resolution data due to its complex substituents. SHELXL’s robust handling of anisotropic displacement parameters would be critical.
- Multiwfn Analysis : Comparative ESP maps could highlight the sulfamoyl group’s role in intermolecular interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., solvent type, temperature, catalyst ratio). For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a common base-solvent system for similar heterocyclic syntheses . DOE minimizes trial-and-error by identifying critical factors (e.g., molar ratios of reactants, reaction time) through factorial designs . Statistical tools like ANOVA can isolate variables affecting yield, such as the stoichiometry of 5-methyl-1,3-thiazolidine-2-thione derivatives .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for functional group and connectivity analysis with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is ideal for resolving ambiguous stereochemistry in the thieno[3,4-c]pyrazole core . For sulfamoyl groups, FT-IR can confirm S=O and N-H stretches, while HPLC with UV detection ensures purity (>95%) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. For hydrophobic moieties (e.g., 3-chlorophenyl), micellar systems (e.g., Tween-80) or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) enhance solubility without destabilizing the compound . Pre-formulation studies using Hansen solubility parameters (HSPs) predict compatible solvents .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s reaction mechanism with biological targets?
- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model interactions between the sulfamoyl group and enzyme active sites (e.g., carbonic anhydrase). Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitutions at the thieno-pyrazole ring . Machine learning (ML) models trained on PubChem bioactivity data (e.g., IC₅₀ values) predict off-target effects .
Q. How can data contradictions between theoretical and experimental binding affinities be resolved?
- Methodological Answer : Reconcile discrepancies by refining force field parameters in molecular dynamics (MD) simulations (e.g., AMBER or CHARMM). Validate docking results (AutoDock Vina) with experimental Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data. For example, steric clashes in the N,N-dimethylsulfamoyl region may require conformational sampling via metadynamics .
Q. What advanced methodologies enable scalable production for preclinical studies?
- Methodological Answer : Implement continuous-flow reactors to enhance reproducibility of multi-step syntheses. For example, a microreactor system with immobilized catalysts (e.g., Pd/C) can optimize the coupling of 3-chlorophenyl and benzamide moieties . Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediates in real time, ensuring compliance with ICH Q11 guidelines .
Q. How can researchers design derivatives to mitigate metabolic instability in vivo?
- Methodological Answer : Use metabolite identification (MetID) studies (e.g., LC-MS/MS) to pinpoint labile sites (e.g., oxidation at the pyrazole N-oxide). Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents (e.g., fluorine) to block CYP450-mediated degradation. In silico ADMET predictors (e.g., SwissADME) prioritize derivatives with improved metabolic half-lives .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
